5-Chloronaphtho[1,2,3-cd]indol-6(2h)-one
Description
5-Chloronaphtho[1,2,3-cd]indol-6(2H)-one is a polycyclic heteroaromatic compound featuring a fused naphthoindolone core substituted with a chlorine atom at the 5-position. Its structure combines a naphthalene system with a bicyclic indole moiety, creating a planar framework conducive to π-stacking interactions. The chlorine substituent enhances electron-withdrawing effects, influencing both reactivity and physical properties.
Properties
Molecular Formula |
C15H8ClNO |
|---|---|
Molecular Weight |
253.68 g/mol |
IUPAC Name |
10-chloro-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9,11,13(16)-heptaen-8-one |
InChI |
InChI=1S/C15H8ClNO/c16-11-5-6-12-13-10(7-17-12)8-3-1-2-4-9(8)15(18)14(11)13/h1-7,17H |
InChI Key |
WNGLFQPKEJCDOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CNC4=C3C(=C(C=C4)Cl)C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloronaphtho[1,2,3-cd]indol-6(2H)-one typically involves multi-step organic reactions. One common method starts with the preparation of a naphthalene derivative, followed by cyclization and chlorination steps. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-Chloronaphtho[1,2,3-cd]indol-6(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine gas. Reaction conditions often involve specific solvents, temperature control, and sometimes the use of catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Chloronaphtho[1,2,3-cd]indol-6(2H)-one has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Mechanism of Action
The mechanism by which 5-Chloronaphtho[1,2,3-cd]indol-6(2H)-one exerts its effects involves interactions with specific molecular targets. In the context of its anti-cancer activity, it may inhibit key enzymes or signaling pathways involved in cell proliferation and survival. Molecular docking studies have shown that this compound can bind to active sites of target proteins, disrupting their normal function .
Comparison with Similar Compounds
Structural Analogs
Key structural analogs differ in substituent type, position, or fused ring systems:
Key Differences :
- Substituent Effects : The 5-chloro group in the target compound increases electron deficiency compared to bromine or methyl substituents, altering reactivity in nucleophilic substitutions .
- Ring Systems : Naphtho[2,3-f]indole derivatives exhibit extended conjugation, while thiophene-containing analogs (e.g., ) introduce heteroatom diversity .
Physicochemical Properties
Notable Trends:
- Chlorine substituents generally increase melting points due to enhanced intermolecular forces.
- Solubility decreases with larger aromatic systems but improves with polar substituents (e.g., acetyl amino groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
